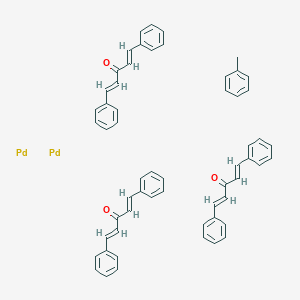

tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium

説明

Tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium: is an organometallic compound widely used as a catalyst in various organic synthesis reactions. This compound is known for its high reactivity and ability to facilitate numerous palladium-catalyzed transformations, making it a valuable tool in both academic research and industrial applications .

特性

分子式 |

C58H50O3Pd2 |

|---|---|

分子量 |

1007.9 g/mol |

IUPAC名 |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium;toluene |

InChI |

InChI=1S/3C17H14O.C7H8.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;1-7-5-3-2-4-6-7;;/h3*1-14H;2-6H,1H3;;/b3*13-11+,14-12+;;; |

InChIキー |

QYONOEPROUQDKW-FNEBRGMMSA-N |

異性体SMILES |

CC1=CC=CC=C1.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |

正規SMILES |

CC1=CC=CC=C1.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium typically involves the reaction of palladium salts with dibenzylideneacetone ligands. The process is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction is usually performed in solvents like acetone or ethanol at controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration and recrystallization processes .

化学反応の分析

Types of Reactions: Tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium undergoes various types of reactions, including:

Oxidative Addition: The compound facilitates the insertion of palladium into carbon-halogen bonds.

Reductive Elimination: It helps in the formation of new carbon-carbon or carbon-heteroatom bonds.

Substitution Reactions: The compound can replace ligands in coordination complexes

Common Reagents and Conditions:

Suzuki Coupling: Uses aryl boronic acids and aryl halides in the presence of a base.

Heck Reaction: Involves alkenes and aryl halides under basic conditions.

Buchwald-Hartwig Amination: Utilizes amines and aryl halides with a base

Major Products: The major products formed from these reactions include biaryl compounds, substituted alkenes, and aryl amines .

科学的研究の応用

Chemistry:

Catalysis: Widely used in cross-coupling reactions such as Suzuki, Heck, and Stille couplings.

Synthesis of Complex Molecules: Facilitates the formation of complex organic molecules in pharmaceuticals and materials science

Biology and Medicine:

Drug Development: Used in the synthesis of biologically active compounds and potential drug candidates.

Industry:

Polymer Synthesis: Plays a role in the production of advanced polymers and materials.

Electronic Materials: Used in the synthesis of materials for electronic applications.

作用機序

The mechanism by which tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium exerts its effects involves the coordination of palladium to the ligands, facilitating oxidative addition and reductive elimination processes. These steps are crucial in forming new bonds and enabling various catalytic cycles. The molecular targets include carbon-halogen bonds and carbon-carbon double bonds, among others .

類似化合物との比較

- Bis(dibenzylideneacetone)palladium(0)

- Palladium acetate

- Palladium chloride

Uniqueness: Tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium is unique due to its high reactivity and versatility in catalyzing a wide range of reactions. Its ability to facilitate both oxidative addition and reductive elimination processes makes it a valuable catalyst in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。